Structural Differentiation from Fused-Heterocycle Series in US9115144B2
The compound is cited in patent US9115144B2 within a Markush structure covering fused heterocyclic derivatives that feature a furan, pyrrole, or thiophene ring directly attached to a pyridine core [1]. The specific substitution pattern — 3,5-dimethoxybenzamide coupled via a methylene linker to a 5-(furan-2-yl)pyridin-3-yl scaffold — represents a distinct, non-fused topology relative to the majority of exemplified compounds in the patent. No quantitative enzyme inhibition data are publicly reported for this exact compound, and no head-to-head comparison with the patent’s more extensively characterized fused-ring leads is available.
| Evidence Dimension | Structural topology (fused vs. non-fused heterocyclebenzamide connectivity) |
|---|---|
| Target Compound Data | Non-fused: 5-(furan-2-yl)pyridin-3-ylmethyl linker to 3,5-dimethoxybenzamide |
| Comparator Or Baseline | Fused heterocyclic leads in US9115144B2 (e.g., thieno[2,3-d]pyrimidine derivatives) |
| Quantified Difference | Not quantifiable — no functional assay data for the target compound |
| Conditions | Patent structural classification (US9115144B2) |
Why This Matters
The non-fused scaffold may confer different pharmacokinetic or selectivity properties compared to the fused leads, but this remains unproven without experimental data, making the compound a high-risk, early-stage probe rather than a validated tool.
- [1] US9115144B2 – Fused heterocyclic derivative and pharmaceutical use thereof. Published 2015-08-25. View Source
